molecular formula C9H10ClNO4 B14035948 (R)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride

(R)-4-(Amino(carboxy)methyl)benzoic acid hydrochloride

Katalognummer: B14035948
Molekulargewicht: 231.63 g/mol
InChI-Schlüssel: CXRMZVRXERFVAG-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group, a carboxy group, and a benzoic acid moiety.

Eigenschaften

Molekularformel

C9H10ClNO4

Molekulargewicht

231.63 g/mol

IUPAC-Name

4-[(R)-amino(carboxy)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H/t7-;/m1./s1

InChI-Schlüssel

CXRMZVRXERFVAG-OGFXRTJISA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)C(=O)O.Cl

Kanonische SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with amino acids under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to convert benzoic acid into its acid chloride form, which then reacts with an amino acid to form the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various benzoic acid derivatives, amine derivatives, and substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxy groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. This compound can modulate various biochemical pathways, making it useful in drug development and biochemical research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-[®-Amino(carboxy)methyl]benzoic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various fields of research and industry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.